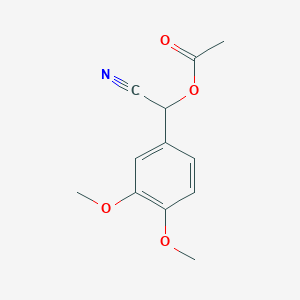

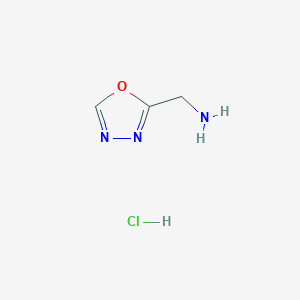

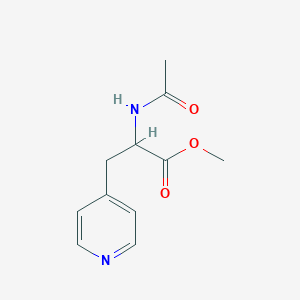

![molecular formula C19H21ClFN3 B3039952 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1420975-03-6](/img/structure/B3039952.png)

1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Übersicht

Beschreibung

“1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is a chemical compound that contains several functional groups, including a fluorobenzyl group, a piperidinyl group, and a benzimidazole group . These groups are common in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds, such as substituted imidazoles, has been a topic of recent research . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzimidazole ring . The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups mentioned above . The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, density, and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques : The compound 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride has been synthesized through various methods. Huang Jin-qing (2009) detailed the synthesis from o-phenylenediamine and ethyl acetoacetate, involving cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% (Huang Jin-qing, 2009). A. Jha (2005) reported an unusual synthetic mechanism for a related compound, highlighting the complex chemistry involved (A. Jha, 2005).

Structural Characterization : The chemical structure and properties of these compounds have been extensively studied using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, S. Özbey et al. (2004) used IR, 1H NMR, and EI mass spectral analysis for spectral identification and confirmed the structure via X-ray crystallographic studies (S. Özbey et al., 2004).

Potential Therapeutic and Biological Applications

Antimicrobial and Antioxidant Activities : E. Menteşe et al. (2015) synthesized derivatives of 1-(4-Fluorobenzyl)-1H-benzo[d]imidazole, showing significant antimicrobial and antioxidant activities (E. Menteşe et al., 2015).

Pharmacological Investigations : M. Gupta et al. (2020) synthesized N-benzylated derivatives and evaluated them for anti-Alzheimer's activity, indicating the potential of these compounds in neurodegenerative disease research (M. Gupta et al., 2020).

Antitubercular Agents : D. Raju et al. (2020) synthesized and characterized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, showing good antitubercular activity (D. Raju et al., 2020).

Antituberculosis Activity and Cytotoxicity : V. U. Jeankumar et al. (2013) evaluated thiazole-aminopiperidine hybrid analogues containing 4-fluorobenzyl for their activity against Mycobacterium tuberculosis, demonstrating significant potential in tuberculosis treatment (V. U. Jeankumar et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-piperidin-4-ylbenzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3.ClH/c20-16-7-5-14(6-8-16)13-23-18-4-2-1-3-17(18)22-19(23)15-9-11-21-12-10-15;/h1-8,15,21H,9-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJRJWSLOJNDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

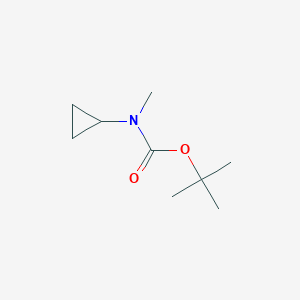

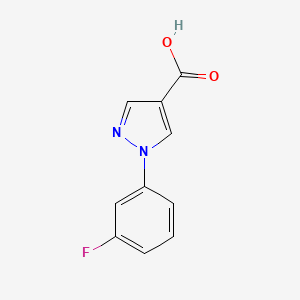

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3039878.png)

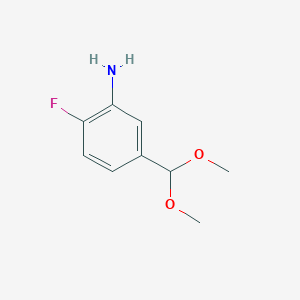

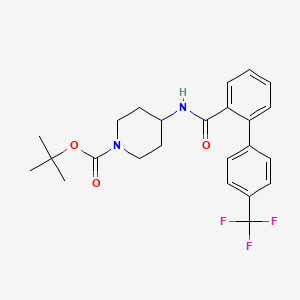

![1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B3039879.png)

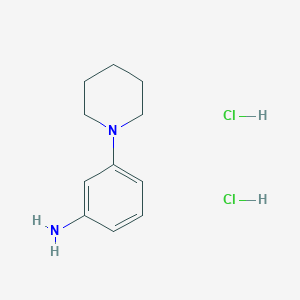

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3039891.png)